Krasg12C IN-2 -

Krasg12C IN-2

Catalog Number: EVT-12522715
CAS Number:
Molecular Formula: C32H35F6N7O3
Molecular Weight: 679.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Krasg12C IN-2 is classified as a small-molecule inhibitor specifically targeting the KRAS G12C mutation. It is part of a broader class of compounds known as direct KRAS inhibitors, which have gained attention due to their potential efficacy in treating KRAS-driven malignancies. The compound's design is rooted in extensive research on the structural biology of KRAS and its role in oncogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Krasg12C IN-2 involves several key steps that optimize yield and purity. Recent advancements have focused on improving synthetic routes to enhance scalability and efficiency. For instance, one method includes the use of specific dione intermediates that are crucial for the final compound's activity .

The process typically begins with the formation of a core structure that allows for subsequent modifications to achieve the desired pharmacological properties. The synthesis may involve techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Purification: Using chromatography to isolate the active compound from by-products.
  • Characterization: Employing techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Krasg12C IN-2.
Molecular Structure Analysis

Structure and Data

Krasg12C IN-2 features a unique molecular structure that enables it to bind specifically to the mutant form of KRAS. The compound's design incorporates a moiety that fits into the switch II pocket of KRAS, which is critical for its activation. Structural analyses have revealed that:

  • The compound exhibits a high binding affinity for the G12C mutant compared to wild-type KRAS.
  • Key functional groups are strategically placed to enhance interaction with the protein, thereby inhibiting its activity effectively.

The molecular formula and detailed structural data can be acquired from specific patent filings and research articles that provide insights into its chemical composition .

Chemical Reactions Analysis

Reactions and Technical Details

Krasg12C IN-2 undergoes several chemical reactions upon administration, primarily focusing on its interaction with the KRAS G12C protein. The primary reaction involves covalent binding to the cysteine residue at position 12 of the KRAS protein, leading to:

  • Inhibition of GTP binding: This prevents KRAS from activating downstream signaling pathways that promote cell proliferation.
  • Alteration of protein conformation: Binding results in conformational changes that stabilize the inactive form of KRAS.

These interactions have been characterized through biochemical assays that measure changes in GTPase activity in response to treatment with Krasg12C IN-2.

Mechanism of Action

Process and Data

The mechanism of action for Krasg12C IN-2 involves its selective binding to the mutant KRAS G12C protein. Once bound, it inhibits the intrinsic GTPase activity, effectively locking KRAS in an inactive state. This process can be summarized as follows:

  1. Binding: Krasg12C IN-2 binds covalently to the cysteine residue at position 12.
  2. GTP Hydrolysis Inhibition: The binding disrupts normal GTP hydrolysis, leading to accumulation of inactive forms.
  3. Signal Transduction Blockade: Inhibition prevents downstream signaling cascades that lead to cell growth and survival.

Quantitative systems pharmacology models have been developed to predict how variations in drug concentration affect tumor response, providing valuable insights into dosing strategies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Krasg12C IN-2 exhibits specific physical and chemical properties that are critical for its function as an inhibitor:

  • Molecular Weight: Typically around 400–500 g/mol.
  • Solubility: Moderate solubility in organic solvents; limited aqueous solubility which may impact bioavailability.
  • Stability: Stability under physiological conditions is essential for effective therapeutic use.

Characterization studies often include assessments of melting point, solubility profiles, and stability under various pH conditions.

Applications

Scientific Uses

Krasg12C IN-2 has significant applications in cancer therapeutics, particularly for patients with tumors harboring the KRAS G12C mutation. Its primary uses include:

  • Targeted Therapy: Directly targeting mutant KRAS provides a novel approach for treating resistant cancers.
  • Research Tool: Used in preclinical studies to understand KRAS biology and mechanisms underlying resistance to therapy.
  • Combination Therapy: Investigated in combination with other agents (e.g., immune checkpoint inhibitors) to enhance therapeutic efficacy.

Properties

Product Name

Krasg12C IN-2

IUPAC Name

2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C32H35F6N7O3

Molecular Weight

679.7 g/mol

InChI

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1

InChI Key

JOLORSRKBHXPFT-KIQNBNRRSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N

Isomeric SMILES

CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.